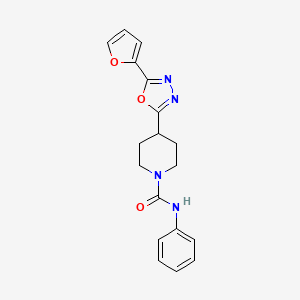![molecular formula C23H25FN2O2 B2549736 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 610282-37-6](/img/structure/B2549736.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is a useful research compound. Its molecular formula is C23H25FN2O2 and its molecular weight is 380.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A structural analogue, identified as HUHS190, has shown significant anti-cancer effects, especially against bladder cancer. This compound demonstrated selective toxicity between normal and cancer cells, exhibiting more hydrophilic properties which allow for higher concentration solutions suitable for intravesical administration. It was found to be more effective and safer than current clinical drugs for bladder cancer treatment, indicating its potential as a post-TURBT therapy without the side effects associated with existing treatments (Shimizu et al., 2019).
Serotonin and Dopamine Transporter Affinity
Further exploration into compounds structurally similar to GBR 12909 has revealed their roles in modulating dopamine (DAT) and serotonin (SERT) transporters. Some derivatives demonstrated high affinity for SERT, making them potential candidates for studying neurological disorders (Lewis et al., 2003).
Diagnostic and Therapeutic Applications in Oncology
Analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise in oncology for both diagnostic and therapeutic applications. These modifications aim to enhance tumor cell entry while maintaining receptor affinity, offering a path forward in cancer research (Abate et al., 2011).
Fluorescent Logic Gates for Biological Applications
Compounds incorporating the 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol structure have been designed as fluorescent logic gates. These molecules demonstrate solvent-polarity reconfigurable logic, potentially useful for probing cellular membranes and protein interfaces. This innovation paves the way for new tools in biological research and diagnostics (Gauci & Magri, 2022).
Antipsychotic Agents
In the realm of mental health, (piperazin-1-yl-phenyl)-arylsulfonamides, which share a similar structural motif, have been identified for their high affinities to serotonin receptors, showcasing their potential as atypical antipsychotic agents. This research hints at the versatility of the core structure in addressing various psychological disorders (Park et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound This compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition results in changes in the uptake of nucleosides, which can affect various cellular processes .
Biochemical Pathways
The inhibition of ENTs by This compound affects the nucleoside transport pathways . This can have downstream effects on nucleotide synthesis and adenosine function, potentially impacting a variety of cellular processes .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve changes in nucleoside transport due to the inhibition of ENTs . This can affect nucleotide synthesis and adenosine function, potentially impacting a variety of cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play a role in inhibiting Equilibrative Nucleoside Transporters (ENTs), which are vital for nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Mechanism
Similar compounds have been shown to inhibit ENTs in a non-competitive and irreversible manner .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c24-20-6-8-21(9-7-20)26-13-11-25(12-14-26)16-22(27)17-28-23-10-5-18-3-1-2-4-19(18)15-23/h1-10,15,22,27H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKCNNKWXPQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
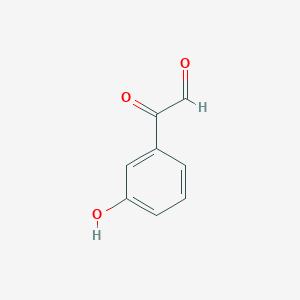
![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)
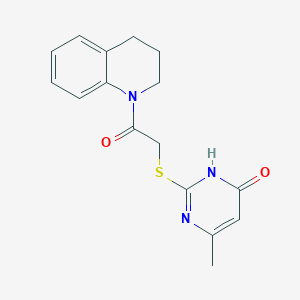
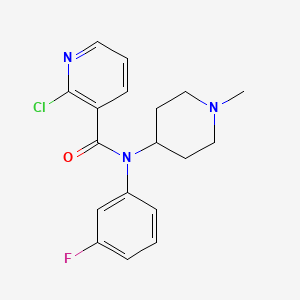
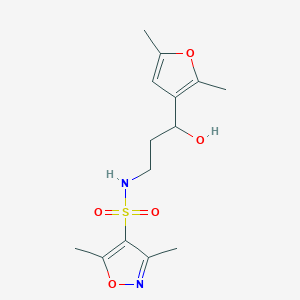
![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
